2-methyl-4-(4-piperidinyloxy)Benzonitrile
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Overview
Description
2-methyl-4-(4-piperidinyloxy)Benzonitrile is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.283 g/mol . This compound is characterized by the presence of a piperidine ring attached to a benzonitrile moiety, with a methyl group at the 2-position of the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-methyl-4-(4-piperidinyloxy)Benzonitrile typically involves the reaction of 2-methyl-4-hydroxybenzonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
2-methyl-4-(4-piperidinyloxy)Benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
2-methyl-4-(4-piperidinyloxy)Benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-4-(4-piperidinyloxy)Benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-methyl-4-(4-piperidinyloxy)Benzonitrile can be compared with other similar compounds, such as:
2-(4-Piperidinyloxy)benzonitrile: This compound lacks the methyl group at the 2-position of the benzene ring, which may result in different chemical and biological properties.
4-(4-Piperidinyloxy)benzonitrile: This compound lacks the methyl group entirely, which can affect its reactivity and interactions with other molecules.
The presence of the methyl group in this compound contributes to its unique properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1164178-52-2 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-methyl-4-piperidin-4-yloxybenzonitrile |
InChI |
InChI=1S/C13H16N2O/c1-10-8-13(3-2-11(10)9-14)16-12-4-6-15-7-5-12/h2-3,8,12,15H,4-7H2,1H3 |
InChI Key |
CVHFAHFVRFKWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNCC2)C#N |
Origin of Product |
United States |
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